4-Methyl-2H-1,4-benzoxazin-3(4H)-one

Description

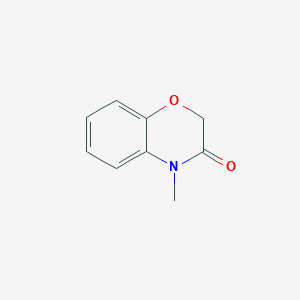

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJMEBUKQVZWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176141 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one,4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21744-84-3 | |

| Record name | 4-Methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one,4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021744843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one,4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. Benzoxazinone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer and antifungal agents. This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the characterization data for the target molecule. Furthermore, it explores the potential biological relevance of N-substituted benzoxazinones, with a focus on their possible roles as kinase inhibitors in cell signaling pathways.

Introduction

The 1,4-benzoxazine-3-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1][2] These compounds have garnered significant interest due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, and antimicrobial activities.[3] The introduction of a methyl group at the 4-position (N-methylation) can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This guide focuses on the synthesis and detailed characterization of this compound, providing a foundational resource for researchers engaged in the development of novel therapeutics based on this scaffold.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from commercially available 2-aminophenol. The general strategy involves the N-alkylation of the parent 2H-1,4-benzoxazin-3(4H)-one.

Synthetic Pathway

A common route to N-substituted 1,4-benzoxazin-3-ones involves the initial synthesis of the parent heterocycle followed by alkylation.[2]

Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one

The synthesis begins with the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, such as potassium carbonate, to yield the intermediate 2H-1,4-benzoxazin-3(4H)-one.[2]

Step 2: N-Methylation

The intermediate 2H-1,4-benzoxazin-3(4H)-one is then N-methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to afford the final product, this compound.

Experimental Protocol

Materials:

-

2-Aminophenol

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one

-

To a solution of 2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2H-1,4-benzoxazin-3(4H)-one.

Step 2: Synthesis of this compound

-

To a solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add methyl iodide (1.5 equivalents) dropwise and allow the reaction to proceed at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 21744-84-3 |

| Appearance | Expected to be a solid |

| Melting Point | 53-59 °C |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | Predicted: δ 7.0-7.5 (m, 4H, Ar-H), 4.6 (s, 2H, O-CH₂-C=O), 3.4 (s, 3H, N-CH₃). |

| ¹³C NMR (CDCl₃) | Predicted: δ 165 (C=O), 145 (Ar-C-N), 130 (Ar-C-O), 115-125 (Ar-C), 68 (O-CH₂-C=O), 30 (N-CH₃). |

| Mass Spec. (EI) | Predicted m/z: 163 (M⁺), fragments corresponding to the loss of CO (m/z 135) and subsequent fragmentation of the benzoxazine ring. |

| ATR-IR (cm⁻¹) | A spectrum is available which would show characteristic peaks for C=O stretching (around 1680-1700 cm⁻¹), C-N stretching, C-O stretching, and aromatic C-H stretching.[1] |

Table 2: Spectroscopic Data for this compound

Note: Predicted NMR and MS data are based on the chemical structure and typical values for similar compounds. Experimental verification is required.

Potential Biological Activity and Signaling Pathways

N-substituted benzoxazinone derivatives have shown promise as potent anticancer agents.[4] Some studies suggest that these compounds may exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.[4] Specifically, some benzoxazine derivatives have been investigated as inhibitors of HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1), both of which are implicated in cancer cell proliferation and survival.[4]

Potential as a Kinase Inhibitor

The introduction of a methyl group on the nitrogen atom of the benzoxazinone core could modulate its binding affinity and selectivity for the ATP-binding pocket of various kinases. Inhibition of kinases like HER2 and JNK1 can disrupt downstream signaling cascades that are crucial for tumor growth and metastasis.

Visualizing Potential Signaling Pathway Inhibition

The following diagram illustrates a simplified model of how a benzoxazinone derivative might inhibit the HER2 and JNK1 signaling pathways, leading to an anti-tumor response.

Caption: Potential inhibition of HER2 and JNK1 signaling by this compound.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

References

- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered significant interest in the fields of agricultural and pharmaceutical research. Its versatile structure serves as a valuable scaffold in the synthesis of novel bioactive molecules. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and explores its potential biological activities and associated mechanisms of action.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 21744-84-3 | [1][2] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.18 g/mol | [1] |

| Appearance | Brown powder | [1] |

| Melting Point | 53-59 °C | [1] |

| Boiling Point | Predicted value, not experimentally determined | N/A |

| Solubility | Specific quantitative data not available | N/A |

| pKa | Predicted value, not experimentally determined | N/A |

| logP | Predicted value, not experimentally determined | N/A |

| Storage Conditions | Store at 0-8°C | [1] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath.

-

The sample is heated slowly, and the temperature is monitored with a calibrated thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Solubility is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology:

-

A known amount of the solute (this compound) is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a vial at a constant temperature.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in units of mass per volume (e.g., mg/mL or g/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values.

Methodology (Potentiometric Titration):

-

A solution of the compound with a known concentration is prepared in a suitable solvent (typically water or a water-methanol mixture).

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is used as the titrant.

-

The titrant is added incrementally to the compound solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the compound are equal.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its membrane permeability and overall pharmacokinetic behavior.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are then separated.

-

The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

Biological Activities and Potential Mechanisms of Action

This compound has been identified as a promising scaffold for the development of new therapeutic and agricultural agents due to its diverse biological activities.[1]

Herbicidal Activity

Derivatives of 1,4-benzoxazin-3-one have demonstrated significant herbicidal properties. While the specific mechanism for this compound is not explicitly detailed in the available literature, related compounds are suggested to act as plant hormone inhibitors. A plausible target is the TIR1 (Transport Inhibitor Response 1) receptor, which is a key component in auxin signaling pathways in plants. By interfering with this pathway, these compounds can disrupt normal plant growth and development, leading to their herbicidal effect.

References

Spectroscopic Characterization of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The following sections present available and predicted spectroscopic data (NMR, IR, and MS), along with detailed experimental protocols for obtaining such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

This compound is a derivative of the benzoxazine class of heterocyclic compounds.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 21744-84-3 |

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of this compound has been reported.[1] The key absorption bands are indicative of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1680 | Strong | C=O (amide) stretch |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O-C (ether) stretch |

| ~1100 | Strong | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on the chemical structure of this compound and typical chemical shifts of analogous compounds. Experimental verification is required.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.3 | m | 4H | Aromatic protons |

| ~4.6 | s | 2H | O-CH₂ |

| ~3.3 | s | 3H | N-CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) |

| ~145 | Aromatic C-O |

| ~128 | Aromatic C-N |

| ~125 | Aromatic CH |

| ~122 | Aromatic CH |

| ~118 | Aromatic CH |

| ~116 | Aromatic CH |

| ~68 | O-CH₂ |

| ~30 | N-CH₃ |

Mass Spectrometry (MS)

Disclaimer: The following mass spectrometry data are predicted based on the chemical structure of this compound. Experimental verification is required.

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 80 | [M - CO]⁺ |

| 106 | 60 | [M - CO - NCH₃]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

A small amount of the solid sample of this compound is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

-

The resulting spectrum is processed to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

Methodology for ¹H and ¹³C NMR:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

The NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR, the spectrum is acquired using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon atom.

-

The acquired data is processed (Fourier transformation, phase correction, and baseline correction) to generate the final spectra.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) coupled with a Gas Chromatography (GC) system for sample introduction.

Methodology:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

-

The sample is injected into the GC-MS system. The GC separates the compound from any impurities.

-

The separated compound enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of a chemical compound.

References

The Discovery and Natural Occurrence of Benzoxazinones in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that play a crucial role in the defense mechanisms of a variety of plant species. First identified in the mid-20th century, these compounds have since been the subject of extensive research due to their potent insecticidal, antimicrobial, and allelopathic properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and signaling pathways of benzoxazinones in the plant kingdom. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering quantitative data, in-depth experimental protocols, and visual representations of key biological processes.

Introduction: Discovery and Significance

Benzoxazinoids were first discovered in rye (Secale cereale) in the 1950s and 1960s.[1] These compounds are a key component of the pre-formed chemical defenses of many plants, existing as stable glucosides in intact plant tissues.[2] Upon tissue damage by herbivores or pathogens, these glucosides are rapidly hydrolyzed by β-glucosidases, releasing the unstable and toxic aglycones.[3] This two-component defense system allows for a swift and potent response to biotic threats.[3]

The significance of benzoxazinones extends beyond plant defense. Their broad spectrum of biological activities has garnered interest in their potential applications in agriculture as natural pesticides and in medicine as scaffolds for drug development.[2][4] Understanding their natural occurrence and biosynthesis is therefore of fundamental importance.

Natural Occurrence and Distribution

Benzoxazinoids are characteristically found in members of the grass family (Poaceae), including major cereal crops like maize (Zea mays), wheat (Triticum aestivum), and rye.[5][6] However, their distribution is not limited to monocots. BXs have also been identified in several distantly related eudicot families, including Acanthaceae, Lamiaceae, Plantaginaceae, and Ranunculaceae, suggesting an independent evolution of their biosynthetic pathways.[7][8]

The concentration and composition of benzoxazinoids vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[5] Generally, the highest concentrations are found in the seedlings of Poaceae.[5]

Table 1: Quantitative Occurrence of Major Benzoxazinoids in Selected Plant Species

| Plant Species | Family | Tissue | Major Benzoxazinoids | Concentration Range | Reference(s) |

| Zea mays (Maize) | Poaceae | Seedling Shoot | DIMBOA | 10 - 30 mM | [5] |

| Seedling Root | DIMBOA | 0.5 - 15 mM | [5] | ||

| Leaves | DIMBOA-Glc, HDMBOA-Glc | 0.1 - 0.3% of fresh weight | [3] | ||

| Triticum aestivum (Wheat) | Poaceae | Seedling Leaves | DIMBOA-Glc | 4.00 - 34.06 µg/g FW | [9] |

| Grains | DIBOA-diglycosides, HBOA-diglycosides | up to 0.15 nmol/g dry matter | [5] | ||

| Secale cereale (Rye) | Poaceae | Aboveground Tissue | DIBOA | - | [5] |

| Roots | DIMBOA | - | [5] | ||

| Grains | DIBOA-diglycosides, HBOA-diglycosides | up to 0.15 nmol/g dry matter | [5] | ||

| Aphelandra squarrosa | Acanthaceae | - | DIMBOA | Traces | [5] |

| Consolida orientalis | Ranunculaceae | - | DIBOA-Glc | - | [5] |

| Lamium galeobdolon | Lamiaceae | - | DIBOA-Glc | - | [5] |

Note: DIMBOA = 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one; DIBOA = 2,4-dihydroxy-1,4-benzoxazin-3-one; HDMBOA = 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one; HBOA = 2-hydroxy-1,4-benzoxazin-3-one; -Glc = glucoside; FW = Fresh Weight.

Biosynthesis of Benzoxazinoids

The biosynthetic pathway of benzoxazinoids has been extensively studied, particularly in maize.[5] The pathway originates from indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis.[5] A series of enzymes, encoded by the Bx gene cluster, catalyzes the conversion of indole-3-glycerol phosphate to the core benzoxazinoid structures.[5]

The key steps in the biosynthesis of DIMBOA, a major benzoxazinoid in maize, are as follows:

-

Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) converts indole-3-glycerol phosphate to indole.[5]

-

Hydroxylations: A series of four cytochrome P450 monooxygenases (BX2 to BX5) catalyze the sequential hydroxylation of indole to form 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[5]

-

Glucosylation: DIBOA is stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-glucoside.[5]

-

Hydroxylation and Methylation: DIBOA-glucoside is then hydroxylated by a 2-oxoglutarate-dependent dioxygenase (BX6) and subsequently methylated by an O-methyltransferase (BX7) to yield DIMBOA-glucoside.[5]

Signaling Pathways and Biological Functions

Benzoxazinoids are not only direct defense compounds but are also involved in complex signaling pathways within the plant and in its interactions with the environment.

Plant Defense Signaling

Upon herbivore attack or pathogen infection, the release of benzoxazinoid aglycones can trigger further defense responses. For instance, DIMBOA has been shown to induce callose deposition, a cell wall reinforcement mechanism that helps to limit the spread of pathogens.[10] The production of certain benzoxazinoids, such as HDMBOA-Glc, can be induced by insect feeding, suggesting a role in induced defense.[1] Recent studies have also implicated jasmonic acid (JA) in the regulation of benzoxazinoid metabolism in response to stress.[9]

Allelopathy

Benzoxazinoids are released into the soil through root exudates and the decomposition of plant residues, where they can act as allelochemicals, inhibiting the germination and growth of neighboring plants.[7][11] This allelopathic activity is a key factor in the weed-suppressive ability of cover crops like rye.[7] The degradation products of benzoxazinoids in the soil, such as 2-amino-3H-phenoxazin-3-one (APO), are also highly phytotoxic.[11]

Experimental Protocols

Extraction of Benzoxazinoids from Plant Material

This protocol is adapted from established methodologies for the extraction of benzoxazinoids for LC-MS analysis.

Materials:

-

Fresh or flash-frozen plant tissue (leaves, roots, etc.)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid, pre-chilled to -20°C

-

Vortex mixer

-

Refrigerated centrifuge

-

Syringe filters (0.22 µm, PTFE or similar)

-

LC-MS vials

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of fresh or frozen plant tissue. If using fresh tissue, flash-freeze it in liquid nitrogen immediately after harvesting to quench metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: a. Transfer the powdered plant material to a pre-chilled microcentrifuge tube. b. Add 1 mL of the pre-chilled extraction solvent. c. Vortex the mixture vigorously for 30-60 seconds. d. Place the tubes on a shaker or rotator at 4°C for 30 minutes.

-

Centrifugation: Centrifuge the samples at 13,000-15,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

Storage: Store the extracts at -80°C until analysis to prevent degradation.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This section outlines a general LC-MS method for the analysis of benzoxazinoids. Specific parameters may need to be optimized based on the instrument and the specific benzoxazinoids of interest.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap)

-

Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute the compounds of interest. This is followed by a wash and re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 30 - 40°C

-

Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and/or negative mode. Positive mode is often suitable for many benzoxazinoids.

-

Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard due to its high selectivity and sensitivity. For qualitative and discovery work, full scan on a high-resolution mass spectrometer is preferred.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each target benzoxazinoid using authentic standards.

-

Source Parameters: Capillary voltage, gas temperatures, and gas flows should be optimized for the specific instrument and compounds.

Conclusion

The discovery of benzoxazinones has opened up a fascinating area of research in plant chemical ecology. From their initial identification in cereals to the elucidation of their complex biosynthetic and signaling pathways, our understanding of these multifaceted compounds continues to grow. For researchers in plant science, agriculture, and drug development, benzoxazinones represent a rich source of bioactive molecules with significant potential. This guide provides a foundational understanding and practical methodologies to aid in the further exploration of these remarkable natural products. The ongoing investigation into their diverse roles will undoubtedly uncover new applications and deepen our appreciation for the chemical intricacies of the plant kingdom.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of natural benzoxazinones in the survival strategy of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Allelochemicals of the phenoxazinone class act at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Transcriptional response of a target plant to benzoxazinoid and diterpene allelochemicals highlights commonalities in detoxification - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of significant interest in the fields of agrochemicals and pharmaceuticals, demonstrating potential as a herbicide and exhibiting various bioactive properties.[1] This technical guide provides a comprehensive overview of the chemical synthesis of this compound. It is important to note that extensive research has not revealed a natural biosynthetic pathway for this compound, indicating its likely synthetic origin. This document details the established synthetic routes, including reaction mechanisms, experimental protocols, and relevant quantitative data.

Introduction

Benzoxazinone derivatives are a class of compounds that have garnered considerable attention for their diverse biological activities. While the biosynthesis of some naturally occurring benzoxazinoids, such as DIBOA and DIMBOA found in maize, is well-documented, this compound is predominantly known as a synthetic molecule.[2] Its structure provides a versatile scaffold for the development of new bioactive agents. This guide will focus on the chemical synthesis of this compound, providing detailed methodologies for its preparation.

Chemical Synthesis Pathway

The primary and most common method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation and subsequent cyclization of anthranilic acid or its derivatives.[3][4] The synthesis of this compound is not explicitly detailed in the provided search results with a specific protocol, however, a general and widely accepted synthetic route can be inferred from the synthesis of similar benzoxazinone structures. This typically involves the reaction of an N-substituted 2-aminophenol with an appropriate reagent to form the heterocyclic ring. A plausible synthetic pathway is outlined below.

A common precursor for such a synthesis would be N-methyl-2-aminophenol, which can be reacted with a reagent such as chloroacetyl chloride followed by intramolecular cyclization to yield the desired product.

Below is a logical diagram illustrating a potential synthetic pathway.

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure can be adapted from established methods for synthesizing similar benzoxazinone derivatives.[3][5]

General Procedure for the Synthesis of this compound

Materials:

-

N-methyl-2-aminophenol

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Base (e.g., Triethylamine, Pyridine)

-

Sodium hydride (for cyclization)

-

Anhydrous solvent for cyclization (e.g., Tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Solvents for recrystallization (e.g., Ethanol, Ethyl acetate/Hexane mixture)

Procedure:

Step 1: Acylation of N-methyl-2-aminophenol

-

Dissolve N-methyl-2-aminophenol in an anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a base, such as triethylamine, to the solution.

-

Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-(chloroacetamido)-N-methylphenol.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Carefully add a strong base, such as sodium hydride, portion-wise to the solution.

-

Allow the reaction mixture to stir at room temperature or gently heat to reflux until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and cautiously quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

| Compound | Starting Material | Reagents | Yield | Reference |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | Anthranilic acid, Benzoyl chloride | Triethylamine, Cyanuric chloride | 67.8% (overall) | [5] |

| 2-Methyl-3,1-(4H)-benzoxazin-4-one derivatives | Substituted anthranilic acids | Acetic anhydride | Not specified | [3] |

Conclusion

This compound is a synthetic compound with significant potential in various chemical and biological applications. While a natural biosynthetic pathway is not known, its chemical synthesis is achievable through established organic chemistry methodologies, primarily involving the acylation and subsequent cyclization of an appropriate N-substituted aminophenol. The protocols and pathways detailed in this guide provide a foundational understanding for researchers and professionals in the field to synthesize this and related compounds for further investigation and development. Further research to optimize synthetic yields and explore the biological activities of this molecule is warranted.

References

An In-depth Technical Guide to the Chemical Structure and Stability of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound with growing interest in the pharmaceutical and agrochemical sectors. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this molecule.

Chemical Structure and Properties

This compound is a derivative of the benzoxazine class of heterocyclic compounds. Its core structure consists of a benzene ring fused to an oxazine ring, with a methyl group substitution on the nitrogen atom and a carbonyl group at the 3-position.

Chemical Structure:

Key Identifiers and Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 21744-84-3 | [1] |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [2] |

| Appearance | Brown powder | [3] |

| Melting Point | 53-59 °C | [3] |

| Purity | ≥ 97% (GC) | [3] |

Chemical Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, general information on the benzoxazinone scaffold suggests a moderate to good stability profile, which contributes to its utility in various applications. The stability of this class of compounds is influenced by factors such as pH, temperature, and light exposure. Some sources indicate its use in creating materials with improved thermal stability and resistance to degradation.[3]

Degradation Pathways

Based on studies of related benzoxazinone compounds, the primary degradation pathways are likely to involve hydrolysis of the lactam ring. Under acidic or basic conditions, the amide bond within the oxazine ring can be cleaved. The degradation of other benzoxazinoids in soil has been shown to proceed through various intermediates.[4]

A proposed logical workflow for investigating the degradation of this compound is outlined below.

Caption: Forced degradation workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of this compound, based on standard pharmaceutical industry practices and available literature on similar compounds.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 80°C for a specified period (e.g., 30 mins, 1, 2, 4, 8 hours).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

Thermal Degradation: Keep the solid compound and a solution of the compound at 60°C for a specified period (e.g., 1, 3, 7 days).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV (e.g., 254 nm) and visible light for a specified duration.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.

Stability-Indicating UPLC-MS Method

Objective: To develop a validated analytical method capable of separating the parent compound from its degradation products.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

-

Mass Spectrometer (MS) for identification of degradation products.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Flow Rate: 0.3 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV scan) and MS detection.

-

Injection Volume: 2 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Biological Activity and Signaling Pathways

Recent studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one have highlighted their potential anti-inflammatory properties.[5] Some of these compounds have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[5] Activation of this pathway leads to the production of antioxidant enzymes and a reduction in pro-inflammatory mediators.

Caption: Proposed Nrf2-HO-1 signaling pathway activation.

Conclusion

This compound is a compound of significant interest with a promising stability profile. While further quantitative studies are needed to fully elucidate its degradation kinetics, the information presented in this guide provides a solid foundation for its handling, formulation development, and further investigation into its biological activities. The provided experimental protocols offer a starting point for researchers to conduct their own stability assessments, and the outlined signaling pathway provides a basis for mechanistic studies.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

Solubility Profile of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in common laboratory solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document provides solubility information for structurally related compounds to offer an initial estimate. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise values for this compound.

Estimated Solubility Based on Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| 2-methyl-3,1-(4H)-benzoxazin-4-one | Dimethylformamide (DMF) | Medium (25% w/v)[1] | 20 |

| Dimethyl sulfoxide (DMSO) | Medium (33.3% w/v)[1] | 20 | |

| Water | Insoluble[1] | 20 | |

| Acetone | Insoluble[1] | 20 | |

| Xylene | Insoluble[1] | 20 | |

| 2H-1,4-Benzoxazin-3(4H)-one | Methanol | 25 mg/mL[2] | Not Specified |

Disclaimer: The data presented above is for structurally related compounds and should not be considered as absolute values for this compound. Experimental verification is highly recommended.

Experimental Protocol for Determining Solid Compound Solubility

The following is a general protocol for determining the solubility of a solid organic compound, such as this compound, in various laboratory solvents.

Objective: To determine the solubility of a solid compound in a specific solvent at a given temperature, typically expressed in mg/mL or g/100mL.

Materials:

-

The solid compound of interest (e.g., this compound)

-

A selection of laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, dimethylformamide)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Micropipettes or graduated cylinders

-

Filtration apparatus (e.g., syringe filters with compatible membranes)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the solid compound into a series of vials. The amount should be more than what is expected to dissolve.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Gravimetric Method (for non-volatile solutes):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the solute is completely dry.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility based on the mass of the solid and the initial volume of the solvent.

-

-

Chromatographic/Spectroscopic Method (preferred for higher accuracy):

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or molarity).

-

Record the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of compound solubility.

Caption: Workflow for experimental solubility determination of a solid compound.

References

An In-depth Technical Guide to the Degradation Pathways of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the forced degradation of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one is not extensively available in the public domain. The degradation pathways, experimental protocols, and quantitative data presented in this guide are therefore based on established chemical principles of the 1,4-benzoxazin-3-one heterocyclic system and general guidelines for forced degradation studies.[1] This document is intended to serve as a predictive guide for researchers initiating stability studies on this molecule.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Understanding its stability and degradation profile is crucial for the development of safe, effective, and stable formulations. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH and FDA.[1][2]

This technical guide outlines the plausible degradation pathways of this compound under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. It provides detailed, albeit predictive, experimental protocols and presents hypothetical quantitative data in a structured format to aid in the design and interpretation of laboratory studies.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol [3][4] |

| CAS Number | 21744-84-3[3] |

| Appearance | Solid |

| General Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. |

Experimental Workflow for Forced Degradation

The following diagram illustrates a general workflow for conducting forced degradation studies on this compound.

References

An In-depth Technical Guide to the Isomeric Forms of Methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazinone scaffold is a privileged structure known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a methyl group creates various isomers, each with potentially unique chemical and biological characteristics. This document details the synthesis, characterization, and biological relevance of these isomers, offering a valuable resource for researchers in drug discovery and development.

Isomeric Forms of Methyl-2H-1,4-benzoxazin-3(4H)-one

The isomeric forms of methyl-2H-1,4-benzoxazin-3(4H)-one can be categorized into two main types: positional isomers and stereoisomers.

Positional Isomers: These isomers differ in the position of the methyl group on the benzoxazinone core. The primary positional isomers include:

-

2-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is attached to the chiral carbon at position 2 of the oxazine ring.

-

4-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is attached to the nitrogen atom at position 4.

-

5-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is on the benzene ring at position 5.

-

6-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is on the benzene ring at position 6.

-

7-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is on the benzene ring at position 7.

-

8-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is on the benzene ring at position 8.

Stereoisomers: Due to the presence of a chiral center at the C2 position, 2-Methyl-2H-1,4-benzoxazin-3(4H)-one exists as a pair of enantiomers:

-

(R)-2-Methyl-2H-1,4-benzoxazin-3(4H)-one

-

(S)-2-Methyl-2H-1,4-benzoxazin-3(4H)-one

The differential biological activities of enantiomers are well-documented in pharmacologically active compounds. For instance, the (S)-isomer of ofloxacin, a quinolone antibacterial agent with a related oxazine ring structure, exhibits significantly greater antibacterial activity than its (R)-isomer.[1] This highlights the importance of chiral separation and individual enantiomer evaluation.

Quantitative Data of Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 | C₉H₇NO₂ | 161.16 | 80-82 |

| This compound | 21744-84-3 | C₉H₉NO₂ | 163.17 | 57-60 |

| 6-Methyl-2H-1,4-benzoxazin-3(4H)-one | 39522-26-4 | C₉H₉NO₂ | 163.17 | 207-209 |

| 7-Fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | 103362-08-9 | C₉H₈FNO₂ | 181.16 | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of each specific isomer of methyl-2H-1,4-benzoxazin-3(4H)-one are not comprehensively documented in a single source. However, general synthetic strategies for the benzoxazinone core and related structures can be adapted.

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

A common method for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with acetic anhydride.[2]

Procedure:

-

A mixture of anthranilic acid (1.8 g, 13.1 mmol) and excess acetic anhydride (20 mL) is refluxed at 130°C for 3 hours.[2]

-

The excess acetic anhydride is removed under high vacuum to yield 2-methyl-4H-3,1-benzoxazin-4-one as an oily product.[2]

-

The product can be further purified by recrystallization from ethanol.

Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

This procedure can potentially be adapted for the synthesis of methyl-substituted analogs by using the corresponding methyl-substituted 2-aminophenol.

Procedure:

-

To a mixture of potassium fluoride (10.6 g, 182 mmol) in anhydrous dimethylformamide (55 ml), add ethyl bromoacetate (7.76 ml, 72 mmol) and stir at room temperature for 15 minutes.[3]

-

Add 2-amino-4-nitrophenol (10.79 g, 70.0 mmol) and heat the mixture to 55°C for 6 hours.[3]

-

Cool the reaction mixture to room temperature, stir for 12 hours, and then pour it into 300 ml of ice water.[3]

-

Filter the resulting solid, wash with water, and dry to obtain the crude product.[3]

-

Recrystallize the solid from ethylene dichloride to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one.[3]

Chiral Separation of Enantiomers

While a specific protocol for 2-methyl-2H-1,4-benzoxazin-3(4H)-one is not detailed, the kinetic resolution of the related 3-methyl-3,4-dihydro-2H-[4][5]benzoxazines provides a viable strategy. This typically involves acylation with a chiral acylating agent, such as (S)-naproxen acyl chloride, to form diastereomers that can be separated by chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers.[6] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analytical and preparative separation of enantiomers, often employing chiral stationary phases.[7][8]

Potential Signaling Pathways and Biological Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. One of the key signaling pathways implicated is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[9][10]

Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to activate the Nrf2-HO-1 signaling pathway, leading to a reduction in reactive oxygen species (ROS) production and alleviation of inflammation.[11] This suggests that methyl-2H-1,4-benzoxazin-3(4H)-one isomers could potentially modulate this pathway, making them interesting candidates for the development of drugs targeting oxidative stress-related diseases.

Furthermore, benzoxazinone derivatives have been investigated for their anticancer activity, with some compounds showing inhibitory effects on cancer cell lines.[3] The planar structure of the benzoxazinone core is thought to facilitate intercalation with DNA, leading to DNA damage and apoptosis in tumor cells. The position and nature of substituents, such as a methyl group, can significantly influence this activity.

Visualizations

General Synthetic Workflow for Positional Isomers

Caption: General workflow for the synthesis and separation of positional isomers.

Chiral Resolution Workflow for 2-Methyl-2H-1,4-benzoxazin-3(4H)-one

Caption: Workflow for the chiral resolution of 2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Nrf2 Signaling Pathway Activation

Caption: Potential activation of the Nrf2 signaling pathway by methyl-benzoxazinone isomers.

References

- 1. rsc.org [rsc.org]

- 2. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

"toxicology profile of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one"

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 21744-84-3 | |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Synonyms | 4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, UD-CG 212 Cl (as a metabolite of Pimobendan) | [3] |

| Appearance | Information not available | |

| Melting Point | 57-60 °C | |

| Boiling Point | Information not available | |

| Solubility | Information not available |

Hazard Identification

Based on available Safety Data Sheets, 4-Methyl-2H-1,4-benzoxazin-3(4H)-one is classified as a hazardous substance with the following risk and safety phrases:

-

Hazard Statements:

-

Precautionary Statements:

Toxicological Data

A comprehensive set of quantitative toxicological data for this compound is not available in publicly accessible literature or databases. The following sections summarize the available information and highlight the significant data gaps.

Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound have been identified in the public domain.

Genotoxicity

There are no publicly available studies on the genotoxic potential of this compound, such as Ames tests or in vitro/in vivo micronucleus assays. However, European Public Assessment Reports for Pimobendan state that the active substance is not considered to be genotoxic or mutagenic in the quantities used, though specific data for the metabolite is not provided.[4]

Carcinogenicity

No carcinogenicity studies for this compound have been found. European Public Assessment Reports for Pimobendan suggest a lack of carcinogenic concern for the parent drug at therapeutic doses.[4]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available.

Pharmacodynamic and Mechanistic Information

As the active metabolite of Pimobendan (UD-CG 212 Cl), this compound exhibits cardiovascular effects.

Cardiovascular Effects

Studies in anesthetized pigs have shown that UD-CG 212 Cl has positive inotropic and venodilator properties.[5][6] It causes a dose-dependent decrease in left ventricular end-diastolic and arterial blood pressures, along with an increase in heart rate.[5][6][7]

Mechanism of Action

The vasodilatory effects are, at least in part, mediated through the activation of Ca2+-activated K+ (KCa) channels in vascular smooth muscle cells. Unlike its parent compound Pimobendan, which primarily acts through the cAMP pathway, UD-CG 212 Cl appears to activate KCa channels directly, in addition to a lesser effect via the cAMP pathway.[8]

Figure 1. Proposed mechanism of vasodilatory action of UD-CG 212 Cl.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the reviewed literature. The following is a summary of the methodology used in a key pharmacodynamic study of its metabolite form, UD-CG 212 Cl.

Cardiovascular Effects in Anesthetized Pigs

-

Test System: Anesthetized pigs.

-

Administration: Intravenous infusion of UD-CG 212 Cl at dose rates of 0.5, 1, 2, 4, 8, and 16 µg/kg/min.

-

Parameters Measured:

-

Left ventricular end-diastolic pressure

-

Arterial blood pressure

-

Heart rate

-

Systemic vascular conductance

-

-

Protocol Summary: The study investigated the systemic and regional hemodynamic effects of the compound. The dose-dependent effects on the cardiovascular parameters were recorded.[5]

Figure 2. General workflow for the hemodynamic study in pigs.

Data Gaps and Future Research

The current publicly available information on the toxicology of this compound is insufficient for a thorough risk assessment. Key data gaps that require further investigation include:

-

Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.

-

Sub-chronic and Chronic Toxicity: Studies to identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

-

Genotoxicity: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.

-

Carcinogenicity: Long-term bioassays in relevant animal models.

-

Reproductive and Developmental Toxicity: Studies to evaluate effects on fertility and embryonic/fetal development.

-

Toxicokinetics: Detailed absorption, distribution, metabolism, and excretion (ADME) studies.

Conclusion

This compound is a compound of interest in both the pharmaceutical and agrochemical sectors. While its role as an active metabolite of Pimobendan has led to some characterization of its cardiovascular effects, a comprehensive toxicology profile is critically lacking. The available data indicates potential for skin, eye, and respiratory irritation. However, the absence of quantitative data on acute and chronic toxicity, as well as the lack of genotoxicity, carcinogenicity, and reproductive toxicity studies, represents a significant knowledge gap. Further research is imperative to fully characterize the safety profile of this compound for informed risk assessment and safe handling practices.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. Cardiovascular effects of UD-CG 212 CL, a metabolite of pimobendan, in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. Systemic haemodynamic actions of pimobendan (UD-CG 115 BS) and its O-demethylmetabolite UD-CG 212 Cl in the conscious pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of pimobendan and its active metabolite, UD-CG 212 Cl, on Ca2+-activated K+ channels in vascular smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one as a Potential Herbicide

For Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer

Direct experimental data on the herbicidal efficacy and specific application protocols for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one are limited in publicly available scientific literature. The following application notes and protocols are based on the known herbicidal activities of the broader benzoxazinone chemical class and general principles of herbicide evaluation. These should be considered as a starting point for research and development, and all protocols will require optimization.

Introduction

This compound is a heterocyclic organic compound belonging to the benzoxazinone class. This class of compounds is noted for its diverse biological activities, including herbicidal properties.[1][2] Some benzoxazinones are naturally occurring allelochemicals in certain plants, contributing to their defense against competing flora.[3] Research into synthetic benzoxazinone derivatives has revealed their potential as active ingredients in commercial herbicides.[4] This document provides a framework for the systematic evaluation of this compound as a candidate herbicide.

Postulated Mechanism of Action

While the precise mechanism of action for this compound is not empirically established in the reviewed literature, related benzoxazinone derivatives have been suggested to act as inhibitors of plant hormone pathways or as protoporphyrinogen oxidase (PPO) inhibitors. Further research is required to elucidate the specific molecular target of the title compound.

Below is a hypothetical signaling pathway illustrating a potential mode of action as an auxin hormone inhibitor.

Data Presentation: Hypothetical Efficacy Data

Quantitative data from herbicidal efficacy studies should be summarized in clear, structured tables. Below are examples of how such data could be presented.

Table 1: Pre-Emergence Herbicidal Activity of this compound on Selected Weed Species

| Target Weed Species | Application Rate (g a.i./ha) | Emergence Inhibition (%) |

| Echinochloa crus-galli (Barnyardgrass) | 100 | 85 |

| 200 | 95 | |

| 400 | 99 | |

| Amaranthus retroflexus (Redroot Pigweed) | 100 | 78 |

| 200 | 90 | |

| 400 | 98 | |

| Setaria faberi (Giant Foxtail) | 100 | 82 |

| 200 | 93 | |

| 400 | 97 |

Table 2: Post-Emergence Herbicidal Activity of this compound on Selected Weed Species (21 Days After Treatment)

| Target Weed Species | Growth Stage at Application | Application Rate (g a.i./ha) | Growth Inhibition (%) |

| Echinochloa crus-galli (Barnyardgrass) | 2-3 leaf | 100 | 70 |

| 200 | 85 | ||

| 400 | 95 | ||

| Amaranthus retroflexus (Redroot Pigweed) | 2-4 leaf | 100 | 65 |

| 200 | 80 | ||

| 400 | 92 | ||

| Setaria faberi (Giant Foxtail) | 2-3 leaf | 100 | 75 |

| 200 | 88 | ||

| 400 | 96 |

Experimental Protocols

The following are generalized protocols for assessing the herbicidal efficacy of this compound.

Protocol for Pre-Emergence Herbicidal Efficacy Assay

Objective: To evaluate the ability of this compound to prevent the emergence of weed seedlings when applied to the soil before weed seed germination.

Materials:

-

This compound (analytical grade)

-

Solvent (e.g., acetone or DMSO)

-

Surfactant

-

Pots or trays filled with a standardized soil mix

-

Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

-

Controlled environment growth chamber or greenhouse

-

Spray chamber for uniform application

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired application rates. The final spray solution should contain a surfactant at a concentration of 0.1-0.5% (v/v).

-

Planting: Fill pots or trays with the soil mix and sow the seeds of the target weed species at a uniform depth.

-

Application: Apply the different concentrations of the test compound uniformly to the soil surface using a spray chamber. Include a negative control (solvent and surfactant only) and a positive control (a commercial pre-emergence herbicide).

-

Incubation: Place the treated pots/trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

-

Data Collection: After a specified period (e.g., 14-21 days), count the number of emerged seedlings in each pot/tray.

-

Analysis: Calculate the percentage of emergence inhibition for each treatment relative to the negative control.

Protocol for Post-Emergence Herbicidal Efficacy Assay

Objective: To evaluate the effect of this compound on emerged and actively growing weeds.

Materials:

-

Same as for the pre-emergence assay

-

Healthy, uniformly grown weed seedlings at a specific growth stage (e.g., 2-4 leaf stage)

Procedure:

-

Plant Preparation: Grow the target weed species in pots or trays until they reach the desired growth stage.

-

Preparation of Test Compound: Prepare spray solutions as described in the pre-emergence protocol.

-

Application: Uniformly spray the weed seedlings with the different concentrations of the test compound. Ensure complete coverage of the foliage. Include negative and positive controls.

-

Incubation: Return the treated plants to the growth chamber or greenhouse.

-

Data Collection: Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, and stunting. At the final time point, harvest the above-ground biomass and determine the fresh and dry weights.

-

Analysis: Calculate the percentage of growth inhibition for each treatment relative to the negative control based on biomass reduction.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the evaluation of a candidate herbicidal compound.

Conclusion

While this compound belongs to a class of compounds with known herbicidal activity, further empirical studies are necessary to fully characterize its potential as a herbicide. The protocols and frameworks provided herein offer a structured approach for researchers to initiate such investigations. It is critical to establish the compound's efficacy, mode of action, and crop selectivity through rigorous experimentation.

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

Application Notes and Protocols for Determining the Antifungal Activity of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vitro antifungal activity of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, ensuring reproducibility and comparability of results.[1][2][3][4][5][6]

Introduction

The rising incidence of invasive fungal infections and the emergence of drug-resistant strains necessitate the discovery and development of novel antifungal agents. Benzoxazinone derivatives have shown promise as a class of compounds with potential antifungal properties.[7][8][9][10][11][12][13][14] this compound is a specific derivative that warrants investigation for its antifungal efficacy. This document outlines detailed protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant fungal pathogens.

Data Presentation

The quantitative results from the antifungal susceptibility testing of this compound are summarized in the tables below. These tables facilitate a clear comparison of the compound's activity against various fungal species and in relation to a standard antifungal control.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Pathogens

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |

| Candida albicans ATCC 90028 | 8 | 1 |

| Candida glabrata ATCC 90030 | 16 | 16 |

| Candida parapsilosis ATCC 22019 | 4 | 2 |

| Candida krusei ATCC 6258 | 32 | 64 |

| Cryptococcus neoformans ATCC 90112 | 8 | 8 |